molecular formula C18H19ClN2O3S B345911 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 898646-96-3

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B345911
CAS No.: 898646-96-3
M. Wt: 378.9g/mol
InChI Key: SPZJAFBIUFPLKP-UHFFFAOYSA-N
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Description

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonyl chloride: Reacting 4-chloro-3-propoxybenzenesulfonyl chloride with an appropriate base.

    Imidazole formation: Condensation of the sulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids or sulfoxides.

    Reduction: Reduction of the sulfonyl group to sulfides.

    Substitution: Nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a potential therapeutic agent due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-(4-methoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-(4-nitrobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Uniqueness

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to other sulfonyl imidazoles.

Properties

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-12-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZJAFBIUFPLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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